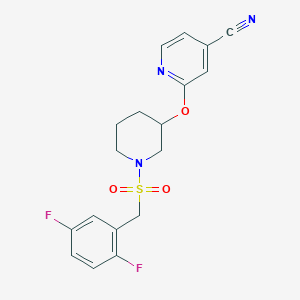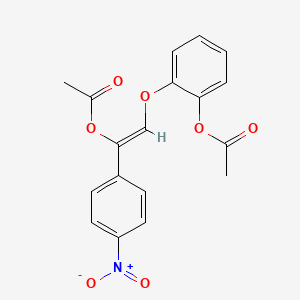
6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry .
Synthesis Analysis
A facile and efficient method was investigated for the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure was carried out in ethanol under catalyst-free conditions . Several sulfonamides were synthesized from 2-(4-methoxyphenyl)-quinoxaline in two steps .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel: Quinoxaline derivatives have shown effectiveness as inhibitors of mild steel corrosion in hydrochloric acid, exhibiting mixed-type inhibitive action. The molecules form a protective film on the steel surface, reducing exposure to acidic ions. Computational studies support the experimental findings, indicating a higher electron donating tendency and better corrosion inhibition potentials for certain derivatives (Olasunkanmi & Ebenso, 2019; Olasunkanmi, Kabanda, & Ebenso, 2016).
Drug Discovery
- Selective COX-2 Inhibitors: Some quinoxaline derivatives have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activity, indicating potential as selective COX-2 inhibitors. This has implications in the development of anti-inflammatory agents (Singh et al., 2004).
Cancer Research
- Anti-cancer Drug Potential: Novel quinoxaline derivatives have been investigated for their anti-cancer activities. Through synthesis and various analyses, certain derivatives showed promising interactions with cancer-related proteins, indicating potential as anti-cancer drugs (Abad et al., 2021).
Material Science
- Fluorescence Emitters: Methyl-phenyl pyrazoloquinoxaline derivatives have been synthesized and characterized for their photophysical properties. These compounds exhibit efficient fluorescence emission in the blue-green region, suggesting their applicability in luminescence or electroluminescence materials (Gąsiorski et al., 2018).
Antimicrobial Agents
- Novel Antimicrobial Agents: Research on quinoxaline derivatives including pyrazoline residue has shown significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Kumar et al., 2014).
Chemical Synthesis
- Synthetic Methodologies: Studies have focused on developing new synthetic methods for quinoxaline derivatives, including pyrazoloquinoxalines and other condensed heterocycles, which are valuable for their diverse pharmacological activities and material science applications (Kurasawa et al., 1986).
Future Directions
properties
IUPAC Name |
6-[5-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-19-6-4-3-5-14(19)16-12-18(23(22-16)27(2,24)25)13-7-8-15-17(11-13)21-10-9-20-15/h3-11,18H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBPFPYTICJCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

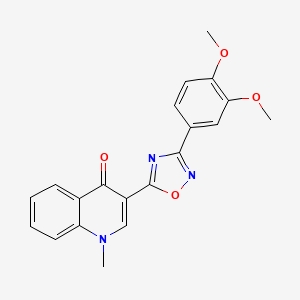
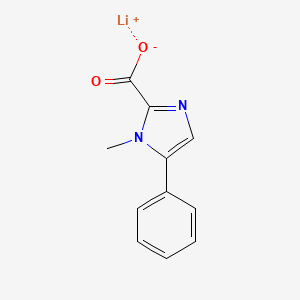
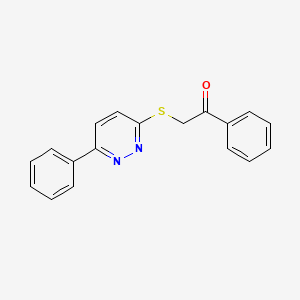
![6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2438132.png)
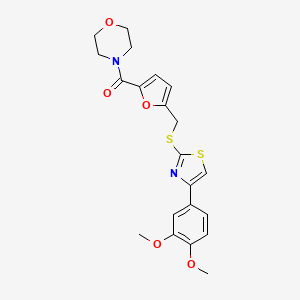
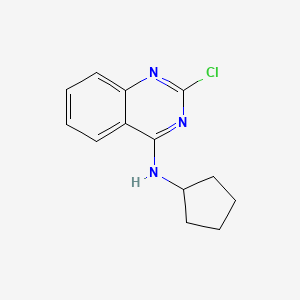
![4-acetyl-5-(p-tolyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2438138.png)
![6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2438139.png)

![ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2438142.png)
![N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2438143.png)
![(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2438144.png)
